molecular formula C14H16NOP B14497944 Phosphinic amide, N-ethyl-P,P-diphenyl- CAS No. 63528-17-6

Phosphinic amide, N-ethyl-P,P-diphenyl-

Cat. No.: B14497944
CAS No.: 63528-17-6
M. Wt: 245.26 g/mol
InChI Key: CZLVFEGNWRJHPI-UHFFFAOYSA-N
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Description

Phosphinic amide, N-ethyl-P,P-diphenyl- is a compound belonging to the class of phosphinic amides These compounds are characterized by the presence of a phosphorus-nitrogen (P-N) bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic amide, N-ethyl-P,P-diphenyl- can be synthesized through several methods. One common approach involves the reaction of diarylphosphine oxides with amines via electrosynthesis. This method is efficient and yields phosphinic amides in good to excellent yields under mild and metal-free conditions . Another method involves the use of hydroxyl amines and chlorophosphines, which undergo a P(III) to P(V) rearrangement to form phosphinic amides . Additionally, secondary phosphine oxides can be heated with O-benzoylhydroxylamines in the presence of potassium carbonate (K2CO3) to produce phosphinic amides .

Industrial Production Methods

Industrial production of phosphinic amides often relies on scalable and efficient synthetic routes. The electrosynthesis method mentioned earlier is particularly attractive for industrial applications due to its mild conditions and high yields. The use of readily available reagents and the avoidance of metal catalysts make this method environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Phosphinic amide, N-ethyl-P,P-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphinic amides to phosphines.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various phosphinic amide derivatives depending on the nucleophile used.

Scientific Research Applications

Phosphinic amide, N-ethyl-P,P-diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phosphinic amide, N-ethyl-P,P-diphenyl- exerts its effects involves the formation of a P-N bond. This bond formation can occur through various pathways, including electrosynthesis and nucleophilic substitution. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .

Comparison with Similar Compounds

Phosphinic amide, N-ethyl-P,P-diphenyl- can be compared with other similar compounds, such as:

Uniqueness

Phosphinic amide, N-ethyl-P,P-diphenyl- is unique due to its specific substituents (N-ethyl and P,P-diphenyl) which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .

Properties

CAS No.

63528-17-6

Molecular Formula

C14H16NOP

Molecular Weight

245.26 g/mol

IUPAC Name

N-diphenylphosphorylethanamine

InChI

InChI=1S/C14H16NOP/c1-2-15-17(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,15,16)

InChI Key

CZLVFEGNWRJHPI-UHFFFAOYSA-N

Canonical SMILES

CCNP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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